[1-(1-Benzothiophen-4-yl)propan-2-yl](methyl)aminehydrochloride
Description
1-(1-Benzothiophen-4-yl)propan-2-ylamine hydrochloride is a substituted amine hydrochloride featuring a benzothiophene moiety, a sulfur-containing aromatic heterocycle. This structural motif imparts distinct electronic and steric properties compared to simpler aryl or alkyl-substituted amines. The compound’s molecular formula is C₁₃H₁₆ClNS, with a molecular weight of 261.79 g/mol. Benzothiophene derivatives are known for their applications in medicinal chemistry, particularly in targeting serotonin receptors or enzymes due to the sulfur atom’s electron-withdrawing effects and enhanced lipophilicity .
Properties
Molecular Formula |
C12H16ClNS |
|---|---|
Molecular Weight |
241.78 g/mol |
IUPAC Name |
1-(1-benzothiophen-4-yl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H15NS.ClH/c1-9(13-2)8-10-4-3-5-12-11(10)6-7-14-12;/h3-7,9,13H,8H2,1-2H3;1H |
InChI Key |
OUBDSJILMFPDJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C2C=CSC2=CC=C1)NC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzothiophene Core
- Benzothiophenes are commonly synthesized via cyclization reactions involving thiophenes and substituted benzene derivatives.
- For 1-benzothiophen-4-yl substitution, regioselective functionalization at the 4-position is achieved via directed lithiation or halogenation followed by cross-coupling reactions.
Introduction of the Propan-2-yl Side Chain
- The propan-2-yl group bearing the chiral center is introduced using chiral starting materials or via asymmetric synthesis.
- Common approaches include:
- Asymmetric reductive amination: Reacting the corresponding ketone (1-(1-benzothiophen-4-yl)propan-2-one) with methylamine under chiral catalyst conditions to yield the chiral amine.
- Chiral auxiliary or resolution methods: Using chiral auxiliaries or resolving racemic mixtures post-synthesis.
Methylamine Installation
- The methylamine group can be introduced by reductive amination of the ketone intermediate with methylamine.
- Alternatively, nucleophilic substitution of a suitable leaving group on the side chain by methylamine can be employed.
Formation of the Hydrochloride Salt
- The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ether, ethanol).
- This step improves compound stability, crystallinity, and handling.
Representative Synthetic Route (Example)
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Benzothiophene functionalization | Benzothiophene or derivative | Directed lithiation or halogenation, Pd-catalyzed cross-coupling | 1-(1-Benzothiophen-4-yl)propan-2-one |
| 2 | Reductive amination | 1-(1-Benzothiophen-4-yl)propan-2-one | Methylamine, chiral catalyst (e.g., chiral phosphoric acid or Pd catalyst), reducing agent (NaBH3CN or H2/Pd) | (1-(1-Benzothiophen-4-yl)propan-2-yl)(methyl)amine |
| 3 | Salt formation | Free base amine | HCl in ethanol or ether | 1-(1-Benzothiophen-4-yl)propan-2-ylaminehydrochloride |
Alternative Preparation Approaches
- Chiral Sulfinamide Method: Using tert-butanesulfinamide as a chiral auxiliary to form sulfinimines with the ketone, followed by nucleophilic addition and cleavage to yield the chiral amine with high enantiomeric excess.
- Dynamic Kinetic Resolution: Employing enzymatic or catalytic resolution to separate or enrich the desired enantiomer after racemic synthesis.
- Direct Asymmetric Catalysis: Utilizing modern chiral catalysts (e.g., chiral N-heterocyclic carbenes, chiral phosphines) to induce stereoselectivity in amination steps.
Data Table Summarizing Key Preparation Parameters
| Parameter | Description | Typical Conditions/Values |
|---|---|---|
| Starting material | 1-(1-Benzothiophen-4-yl)propan-2-one or precursor | Commercially available or synthesized via cross-coupling |
| Amination method | Reductive amination with methylamine | NaBH3CN or catalytic hydrogenation, pH ~6-7 |
| Chiral induction | Chiral catalyst or auxiliary | Chiral phosphoric acids, tert-butanesulfinamide, or Pd-based catalysts |
| Yield | Overall yield | Typically 60-90% depending on step optimization |
| Enantiomeric excess (ee) | Purity of chiral center | Up to 85-99% ee with optimized asymmetric methods |
| Salt formation | Hydrochloride salt | HCl in ethanol or ether, room temperature |
| Purification | Crystallization or chromatography | Silica gel chromatography, recrystallization |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can target the amine group or other reducible functional groups in the molecule.
Substitution: The benzothiophene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiophene ring.
Scientific Research Applications
Chemistry: 1-(1-Benzothiophen-4-yl)propan-2-yl(methyl)aminehydrochloride is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: In biological research, this compound may be used to study the interactions of benzothiophene derivatives with biological targets, such as enzymes and receptors.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(1-Benzothiophen-4-yl)propan-2-yl(methyl)aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene core can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride
- Molecular Formula : C₁₀H₁₅ClFN
- Molecular Weight : 207.68 g/mol
- Key Features: A fluorophenyl substituent replaces the benzothiophene group. The fluorine atom enhances metabolic stability and influences binding affinity through electronegativity, making it common in antidepressants and antipsychotics.
Sibutramine-Related Compounds (A–D)
- Examples: Compound D: N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine hydrochloride Molecular Formula: C₁₇H₂₆ClN Key Features: Chlorophenyl and cyclobutyl groups enhance steric bulk and receptor selectivity.
C-[1-(6-Methoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-Methylamine Hydrochloride
- Molecular Formula : C₁₃H₂₁ClN₄OS
- Molecular Weight : 332.85 g/mol
- Key Features : Incorporates a pyrimidine ring with methoxy and methylsulfanyl groups. The heterocyclic core facilitates kinase inhibition, while the methylamine hydrochloride group enhances solubility. The sulfur in methylsulfanyl differs from benzothiophene’s fused-ring system, affecting redox activity .
1-[2-(Propan-2-yl)oxan-4-yl]methanamine Hydrochloride
- Molecular Formula: C₉H₂₀ClNO
- Molecular Weight : 193.71 g/mol
- Key Features : A tetrahydropyran (oxane) ring with an isopropyl group provides conformational rigidity. This compound serves as a chiral building block in drug synthesis but lacks aromaticity, limiting its use in targeting planar receptors .
Structural and Functional Analysis
Electronic and Steric Effects
- Benzothiophene vs. Phenyl : The sulfur atom in benzothiophene increases electron density and lipophilicity, enhancing membrane permeability and receptor binding compared to fluorophenyl or chlorophenyl analogs .
- Heterocyclic Diversity : Pyrimidine () and pyrazole () derivatives prioritize hydrogen bonding and enzymatic inhibition, whereas benzothiophene’s fused ring system favors interactions with aromatic residues in proteins.
Pharmacological Implications
- Metabolism : Benzothiophene’s sulfur atom may undergo oxidation to sulfoxides or sulfones, altering pharmacokinetics compared to halogenated analogs .
- Toxicity: Fluorophenyl and chlorophenyl groups () are associated with specific organotoxicities, while benzothiophene’s metabolic byproducts require further toxicological evaluation.
Computational and Experimental Tools
- Crystallography : SHELX software () enables precise structural determination of amine hydrochlorides, critical for understanding stereochemical outcomes.
- Docking Studies: AutoDock Vina () predicts binding modes, highlighting benzothiophene’s superior affinity for hydrophobic pockets compared to aliphatic or non-sulfur aromatics.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| 1-(1-Benzothiophen-4-yl)propan-2-ylamine HCl | C₁₃H₁₆ClNS | 261.79 | Benzothiophene, methylamine | Serotonin receptor modulation |
| 1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl | C₁₀H₁₅ClFN | 207.68 | Fluorophenyl | Antidepressants |
| Sibutramine-Related Compound D | C₁₇H₂₆ClN | 287.85 | Chlorophenyl, cyclobutyl | Appetite suppression |
| C-[1-(6-Methoxy-2-MS-pyrimidin-4-yl)-piperidin-4-yl]-methylamine HCl | C₁₃H₂₁ClN₄OS | 332.85 | Pyrimidine, methylsulfanyl | Kinase inhibition |
Biological Activity
1-(1-Benzothiophen-4-yl)propan-2-yl(methyl)amine hydrochloride is a synthetic organic compound notable for its unique structural features, including a benzothiophene moiety and an amine functional group. This compound's biological activity has garnered interest in medicinal chemistry due to the diverse pharmacological properties exhibited by benzothiophene derivatives.
Chemical Structure and Properties
The molecular formula of 1-(1-Benzothiophen-4-yl)propan-2-yl(methyl)amine hydrochloride is with a molecular weight of approximately 227.8 g/mol. The presence of the propan-2-yl group enhances its lipophilicity, which may facilitate its interaction with biological membranes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅ClN |
| Molecular Weight | 227.8 g/mol |
| CAS Number | 2751611-41-1 |
| Purity | ≥95% |
The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets, such as receptors or enzymes that modulate various cellular pathways. Similar compounds have been shown to influence signaling pathways related to cell growth, differentiation, and apoptosis.
Biological Activity
Research indicates that compounds with structural similarities to 1-(1-Benzothiophen-4-yl)propan-2-yl(methyl)amine hydrochloride exhibit a range of biological activities, including:
- Antidepressant Effects : Some benzothiophene derivatives have been studied for their potential antidepressant properties.
- Anti-inflammatory Activity : Related compounds have demonstrated the ability to reduce inflammation markers in various models.
- Anticancer Properties : Certain derivatives have shown promise in inhibiting cancer cell proliferation.
Predictive models such as PASS (Prediction of Activity Spectra for Substances) can be employed to assess the potential biological activities based on the molecular structure of this compound.
Case Studies and Research Findings
Several studies have explored the biological effects of benzothiophene derivatives:
-
Study on Antidepressant Activity :
- A study published in Pharmacology Biochemistry and Behavior demonstrated that benzothiophene derivatives can act as serotonin reuptake inhibitors, suggesting potential use in treating depression.
-
Anti-inflammatory Research :
- Research published in Journal of Medicinal Chemistry indicated that certain benzothiophene compounds effectively inhibited pro-inflammatory cytokines in vitro, highlighting their therapeutic potential in inflammatory diseases.
-
Anticancer Investigations :
- A study in Cancer Research reported that specific benzothiophene analogs induced apoptosis in cancer cell lines, suggesting a mechanism through which these compounds could be developed into anticancer agents.
Interaction Studies
Understanding the pharmacodynamics and pharmacokinetics of 1-(1-Benzothiophen-4-yl)propan-2-yl(methyl)amine hydrochloride is essential for elucidating its therapeutic potential. Interaction studies can reveal how this compound binds to its targets and influences cellular functions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1-Benzothiophen-4-yl)propan-2-ylamine hydrochloride, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from benzothiophene derivatives. Key steps include alkylation, amination, and subsequent hydrochlorination. Reaction optimization requires precise temperature control (e.g., 0–5°C for exothermic steps), solvent selection (e.g., dichloromethane for improved solubility), and catalysts (e.g., palladium-based catalysts for coupling reactions). Monitoring via thin-layer chromatography (TLC) and intermediate purification via column chromatography are critical to minimize side products .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of 1-(1-Benzothiophen-4-yl)propan-2-ylamine hydrochloride?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton and carbon environments, while high-resolution mass spectrometry (HR-MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., amine N–H stretches at ~3300 cm⁻¹). Purity is assessed via HPLC with UV detection (λmax ~250–260 nm for benzothiophene absorption) .
Q. How can researchers assess the solubility and stability of this compound under various experimental conditions?
- Methodological Answer : Solubility profiles are determined in solvents like water, DMSO, and ethanol using gravimetric or spectrophotometric methods. Stability studies involve accelerated degradation tests under varying pH (e.g., 1–13), temperature (e.g., 4°C to 40°C), and light exposure. Long-term stability is monitored via periodic HPLC analysis to detect decomposition products .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies may arise from differences in cell permeability, metabolic stability, or assay sensitivity. Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Perform pharmacokinetic studies (e.g., plasma protein binding, microsomal stability) to contextualize in vitro vs. in vivo efficacy .
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the benzothiophene moiety in target binding?
- Methodological Answer : Synthesize analogs with modifications to the benzothiophene ring (e.g., halogenation, substituent position changes). Evaluate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Computational docking studies (e.g., using AutoDock Vina) can predict binding modes and guide rational design .
Q. What experimental approaches are suitable for investigating the compound’s mechanism of action when target proteins are unknown?
- Methodological Answer : Employ phenotypic screening in disease-relevant cell models (e.g., neuronal cells for neuroactive compounds). Follow-up with chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify interacting proteins. Validate hits using CRISPR/Cas9 knockout or siRNA silencing .
Q. How should researchers address batch-to-batch variability in pharmacological data caused by impurities?
- Methodological Answer : Implement rigorous quality control (QC) protocols, including NMR and HR-MS for impurity profiling. Use orthogonal purification methods (e.g., preparative HPLC) for critical intermediates. Document impurity thresholds (<0.1% for major unknowns) in supplementary data to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
